molecular formula C9H7ClN2S2 B2769100 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole CAS No. 338409-73-7

4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2769100
CAS No.: 338409-73-7
M. Wt: 242.74
InChI Key: LBBUVBVHRNLDPA-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a chlorophenyl group and a methylsulfanyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Antimicrobial Agents

The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been studied for its antimicrobial properties. These compounds demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Antiviral Activity

Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown potential antiviral properties. Compounds synthesized from this process exhibited anti-tobacco mosaic virus activity, indicating its usefulness in virology (Chen et al., 2010).

Corrosion Inhibition

Certain 2,5-disubstituted 1,3,4-thiadiazoles, including compounds with 4-chlorophenyl, have been investigated as corrosion inhibitors for mild steel in acidic conditions. These studies used AC impedance technique and explored correlations between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).

Structural and Molecular Studies

The structural and molecular properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been extensively studied. These studies included crystal and molecular structure analysis using spectroscopic techniques and density functional theory (DFT) methods, providing insights into its potential applications in materials science (Kerru et al., 2019).

Solar Cell Applications

Organic compounds including 5-methylthio-1,3,4-thiadiazole-2-thiol, related to 4-(4-chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole, have been used as redox couples in sensitization-based solar cells. These compounds showed promising power conversion efficiency, indicating their potential in solar energy applications (Rahman et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

4-(4-chlorophenyl)-5-methylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c1-13-9-8(11-12-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBUVBVHRNLDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=NS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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